molecular formula C9H13ClN2O2S B2768353 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1343139-16-1

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B2768353
CAS No.: 1343139-16-1
M. Wt: 248.73
InChI Key: IKDWNJXUXOJJBQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride is an organic compound that features a cyclopropylmethyl group, an ethyl group, and an imidazole ring substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.

    Ethyl Group Addition: The ethyl group can be added through alkylation using ethyl iodide in the presence of a strong base.

    Sulfonyl Chloride Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with imidazole derivatives.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering a versatile sulfonyl chloride group for further functionalization.

    Biological Studies: It can be used to study the effects of sulfonyl chloride-containing compounds on biological systems, including enzyme inhibition and protein modification.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-1H-imidazole-4-sulfonyl chloride: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-Ethyl-1H-imidazole-4-sulfonyl chloride: Lacks the cyclopropylmethyl group, potentially altering its steric and electronic properties.

    1-(Cyclopropylmethyl)-2-methyl-1H-imidazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which could influence its chemical behavior.

Uniqueness

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride is unique due to the combination of its cyclopropylmethyl and ethyl groups, which can impart distinct steric and electronic properties. These features may enhance its reactivity and specificity in certain chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-2-8-11-9(15(10,13)14)6-12(8)5-7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDWNJXUXOJJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343139-16-1
Record name 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride
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